Cas no 949894-57-9 (methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate)

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate structure
949894-57-9 structure
اسم المنتج:methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
كاس عدد:949894-57-9
وسط:C18H23NO5
ميغاواط:333.378925561905
MDL:MFCD31560450
CID:4475115
PubChem ID:86718476

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
    • L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
    • FHECJNHLEHWVDU-HNNXBMFYSA-N
    • N-(tert-Butoxycarbonyl)-O-propargyl-L-tyrosine methyl ester
    • (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-2-propyn-1-yl-L-tyrosine methyl ester (ACI)
    • L
    • (S)-O-Propargyl-N-Boc-tyrosine methyl ester
    • methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
    • ZMB89457
    • methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoate
    • Methyl(S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
    • SCHEMBL11296126
    • CS-15205
    • CS-B1498
    • 949894-57-9
    • C13161
    • AKOS037650710
    • MDL: MFCD31560450
    • نواة داخلي: 1S/C18H23NO5/c1-6-11-23-14-9-7-13(8-10-14)12-15(16(20)22-5)19-17(21)24-18(2,3)4/h1,7-10,15H,11-12H2,2-5H3,(H,19,21)/t15-/m0/s1
    • مفتاح Inchi: FHECJNHLEHWVDU-HNNXBMFYSA-N
    • ابتسامات: [C@@H](NC(=O)OC(C)(C)C)(C(=O)OC)CC1C=CC(OCC#C)=CC=1

حساب السمة

  • نوعية دقيقة: 333.15762283g/mol
  • النظائر كتلة واحدة: 333.15762283g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 5
  • عدد الذرات الثقيلة: 24
  • تدوير ملزمة العد: 9
  • تعقيدات: 466
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 1
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 73.9
  • إكسلوغ 3: 2.2

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0733-100MG
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
949894-57-9 95%
100mg
¥369.00 2023-05-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0733-1G
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
949894-57-9 95%
1g
¥1214.00 2023-05-08
Aaron
AR00IMMY-250mg
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
949894-57-9 98%
250mg
$90.00 2025-02-10
Ambeed
A802129-250mg
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
949894-57-9 98%
250mg
$101.0 2024-04-16
A2B Chem LLC
AI68046-1g
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
949894-57-9 98%
1g
$231.00 2024-07-18
Aaron
AR00IMMY-100mg
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
949894-57-9 98%
100mg
$54.00 2025-02-10
A2B Chem LLC
AI68046-100mg
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
949894-57-9 98%
100mg
$77.00 2024-07-18
1PlusChem
1P00IMEM-250mg
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
949894-57-9 98%
250mg
$115.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0733-100.0mg
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
949894-57-9 95%
100.0mg
¥369.0000 2024-08-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M76470-100mg
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
949894-57-9 98%
100mg
¥388.0 2022-04-27

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, rt
المراجع
Preparation method of bifunctional compound capable of simultaneously inducing degradation of EGFR and PARP proteins based on PROTAC technology, and application thereof in preparation of drugs for preventing or treating tumors
, World Intellectual Property Organization, , ,

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
المراجع
Oligocholate foldamer with 'prefolded' macrocycles for enhanced folding in solution and surfactant micelles
Li, Xueshu; Zhao, Yan, Tetrahedron, 2013, 69(30), 6051-6059

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
المراجع
Synthesis of chiral imidazolinone-based ionic liquids
Zhang, Huan; Li, Haigang; Wu, Haihong, Youji Huaxue, 2011, 31(9), 1433-1439

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone
المراجع
Click on silica: systematic immobilization of Co(II) Schiff bases to the mesoporous silica via click reaction and their catalytic activity for aerobic oxidation of alcohols
Rana, Bharat S.; Jain, Suman L.; Singh, Bhawan; Bhaumik, Asim; Sain, Bir; et al, Dalton Transactions, 2010, 39(33), 7760-7767

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
المراجع
Proteasome Subunit Selective Activity-Based Probes Report on Proteasome Core Particle Composition in a Native Polyacrylamide Gel Electrophoresis Fluorescence-Resonance Energy Transfer Assay
de Bruin, Gerjan; Xin, Bo-Tao; Florea, Bogdan I.; Overkleeft, Herman S., Journal of the American Chemical Society, 2016, 138(31), 9874-9880

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ,  Toluene ;  6 h, rt
المراجع
A Trifunctional Linker for Palmitoylation and Peptide and Protein Localization in Biological Membranes
Syga, Lukasz; de Vries, Reinder H.; van Oosterhout, Hugo; Bartelds, Rianne; Boersma, Arnold J.; et al, ChemBioChem, 2020, 21(9), 1320-1328

طريقة الإنتاج 7

رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ;  rt
المراجع
Synthesis of triazole-linked manno- and glucopyranosyl amino acids
dos Anjos, Janaina V.; Sinou, Denis; de Melo, Sebastiao J.; Srivastava, Rajendra M., Synthesis, 2007, (17), 2647-2652

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ,  Toluene ;  4 h, rt → 70 °C
المراجع
Preparation of macrocyclic compounds for inhibition of inhibitors of apoptosis
, World Intellectual Property Organization, , ,

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, rt
المراجع
Rational design and synthesis of novel dual protacs for simultaneous degradation of EGFR and PARP
Zheng, Mengzhu; Huo, Junfeng; Gu, Xiaoxia; Wu, Canrong; Zhang, Qingzhe; et al, ChemRxiv, 2021, 1, 1-11

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 24 h, rt
المراجع
Enhanced osteogenic activity of poly(ester urea) scaffolds using facile post-3D printing peptide functionalization strategies
Li, Shan; Xu, Yanyi; Yu, Jiayi; Becker, Matthew L., Biomaterials, 2017, 141, 176-187

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
المراجع
New β-strand templates constrained by Huisgen cycloaddition
Pehere, Ashok D.; Abell, Andrew D., Organic Letters, 2012, 14(5), 1330-1333

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone ;  30 min, 0 °C
المراجع
Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction
Wells, Sarah M.; Widen, John C.; Harki, Daniel A.; Brummond, Kay M., Organic Letters, 2016, 18(18), 4566-4569

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ,  Toluene ;  rt; 0.5 h, rt; 12 h, reflux; reflux → rt
المراجع
Immobilization of cobalt(II) Schiff base complexes on polystyrene resin and a study of their catalytic activity for the aerobic oxidation of alcohols
Jain, Suman; Reiser, Oliver, ChemSusChem, 2008, 1(6), 534-541

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  30 min, rt; 10 h, reflux
المراجع
Site-Specific Labelling of Multidomain Proteins by Amber Codon Suppression
Heil, Christina S. ; Rittner, Alexander; Goebel, Bjarne; Beyer, Daniel; Grininger, Martin, Scientific Reports, 2018, 8(1), 1-15

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, rt
المراجع
Immunoproteasome Inhibitor-Doxorubicin Conjugates Target Multiple Myeloma Cells and Release Doxorubicin upon Low-Dose Photon Irradiation
Maurits, Elmer; van de Graaff, Michel J.; Maiorana, Santina; Wander, Dennis P. A. ; Dekker, Patrick M.; et al, Journal of the American Chemical Society, 2020, 142(16), 7250-7253

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  30 min, rt; overnight, reflux
المراجع
Proteolysis-targeting chimeras (PROTACs) based on macrocyclic tetrapeptides selectively degrade class I histone deacetylases 1-3
Roatsch, Martin; Vogelmann, Anja; Herp, Daniel; Jung, Manfred; Olsen, Christian A., ChemRxiv, 2020, 1, 1-37

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, rt
المراجع
Rational design and synthesis of novel dual PROTACs for simultaneous degradation of EGFR and PARP
Zheng, Mengzhu; Huo, Junfeng; Gu, Xiaoxia; Wang, Yali; Wu, Canrong; et al, Journal of Medicinal Chemistry, 2021, 64(11), 7839-7852

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  24 h, reflux
المراجع
CuAAC Macrocyclization: High Intramolecular Selectivity through the Use of Copper-Tris(triazole) Ligand Complexes
Chouhan, Gagan; James, Keith, Organic Letters, 2011, 13(10), 2754-2757

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
المراجع
Non-enzymatic Covalent Protein Labeling Using a Reactive Tag
Nonaka, Hiroshi; Tsukiji, Shinya; Ojida, Akio; Hamachi, Itaru, Journal of the American Chemical Society, 2007, 129(51), 15777-15779

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Raw materials

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Preparation Products

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مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:949894-57-9)methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
A1095326
نقاء:99%
كمية:1g
الأسعار ($):182.0